Home > Products > Screening Compounds P25727 > Cyclo(-RGDfK) Trifluoroacetate
Cyclo(-RGDfK) Trifluoroacetate -

Cyclo(-RGDfK) Trifluoroacetate

Catalog Number: EVT-3174678
CAS Number:
Molecular Formula: C29H42F3N9O9
Molecular Weight: 717.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclo(-RGDfK) trifluoroacetate is a synthetic cyclic peptide that acts as a potent and selective antagonist of αvβ3 and αvβ5 integrins [, ]. Integrins are transmembrane receptors that facilitate cell-cell and cell-extracellular matrix interactions, playing crucial roles in various biological processes, including angiogenesis, tumor growth, and metastasis []. The peptide sequence, Arg-Gly-Asp (RGD), is a ubiquitous cell adhesion motif found in various extracellular matrix proteins []. Cyclo(-RGDfK) trifluoroacetate mimics the RGD motif, thereby competitively binding to integrins and inhibiting their downstream signaling pathways [, ]. This makes it a valuable tool for studying integrin function and for developing targeted therapies for various diseases, including cancer [, ].

Cyclo(-RGDfV) (Cilengitide)

Compound Description: Cilengitide is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence. It acts as a potent and selective antagonist of αvβ3 and αvβ5 integrins, effectively inhibiting angiogenesis and tumor growth. Cilengitide has undergone extensive preclinical and clinical evaluations, reaching Phase III clinical trials for glioblastoma treatment. []

Relevance: Cilengitide is structurally very similar to Cyclo(-RGDfK) Trifluoroacetate, differing only in the substitution of lysine (K) with valine (V) in the cyclic peptide sequence. This minor modification significantly impacts its pharmacological properties and selectivity for integrin subtypes compared to Cyclo(-RGDfK) Trifluoroacetate. []

GluDTPA-Cyclo(RGDfK)

Compound Description: This compound consists of the cyclic RGDfK peptide conjugated to a GluDTPA chelator. The GluDTPA moiety enables radiolabeling with radionuclides like 177Lu, facilitating the development of radiopharmaceuticals for targeted therapy of tumors expressing αvβ3 integrin. While the radiolabeled compound showed promising radiochemical properties and biodistribution, its low tumor uptake limits its therapeutic applications. []

Relevance: GluDTPA-Cyclo(RGDfK) directly incorporates the cyclic RGDfK peptide of Cyclo(-RGDfK) Trifluoroacetate. The addition of the GluDTPA chelator adds a radiolabeling functionality while maintaining the integrin-targeting properties of the RGDfK motif. []

DOTA-E[c(RGDfK)]2

Compound Description: This compound is a dimer of the cyclic RGDfK peptide linked by a glutamic acid residue (E) and conjugated to the macrocyclic chelator DOTA. This structure enables radiolabeling with 68Ga for PET imaging. This dimeric construct exhibits increased integrin binding affinity (avidity) compared to monomeric RGD peptides, leading to enhanced tumor uptake and improved visualization of integrin expression in vivo. [, ]

Relevance: This compound shares the core cyclic RGDfK structure with Cyclo(-RGDfK) Trifluoroacetate. The dimeric configuration and DOTA chelator in DOTA-E[c(RGDfK)]2 highlight a strategy for enhancing the targeting and imaging capabilities based on the RGDfK motif present in Cyclo(-RGDfK) Trifluoroacetate. [, ]

99mTc-HYNIC-Galacto-RGD2

Compound Description: This imaging agent comprises a dimeric Galacto-RGD2 structure conjugated to a HYNIC chelator for labeling with 99mTc, used for SPECT imaging. This compound demonstrates high binding affinity for αvβ3 integrin, leading to significant tumor uptake and efficient tumor visualization. []

Relevance: While structurally distinct from Cyclo(-RGDfK) Trifluoroacetate, 99mTc-HYNIC-Galacto-RGD2 employs the same core cyclic RGD motif for targeting the αvβ3 integrin, emphasizing the versatility of this structure for developing various imaging agents. []

Cyclo(-RGDyK)

Compound Description: This cyclic pentapeptide is an early RGD-based imaging agent. It can be radiolabeled with iodine-123 ([123I]cyclo(RGDyV)) for preclinical evaluation. []

Relevance: Cyclo(-RGDyK) shares the core cyclic RGD structure with Cyclo(-RGDfK) Trifluoroacetate, differing only in the substitution of phenylalanine (F) with tyrosine (Y). This highlights how subtle modifications within the RGD motif can lead to variations in biological activity and imaging properties. []

c(RGDfK)-PEG-PLys/pDNA polyplex micelle

Compound Description: This polyplex micelle uses a block copolymer composed of cyclo(RGDfK), polyethylene glycol (PEG), and polylysine (PLys) to encapsulate plasmid DNA (pDNA). This system facilitates targeted gene delivery to cells expressing αvβ3 and αvβ5 integrins, resulting in enhanced transfection efficiency. []

Relevance: This gene delivery system directly utilizes the cell-targeting property of the cyclic RGDfK peptide also present in Cyclo(-RGDfK) Trifluoroacetate, demonstrating its utility in creating targeted therapeutic platforms beyond small-molecule inhibitors. []

[(99m)Tc(SQ168)(tricine)(TPPTS)]

Compound Description: This compound, utilizing a technetium-99m core with complex ligands, is designed to target the αvβ3 integrin. It incorporates a dimeric cyclic RGDfK structure (SQ168) for integrin binding and demonstrates promising tumor uptake and imaging capabilities in preclinical studies. [, ]

Relevance: Though structurally more complex, this compound and its variants highlight the use of a dimeric cyclic RGDfK structure, sharing the core motif with Cyclo(-RGDfK) Trifluoroacetate, to achieve enhanced integrin targeting for imaging purposes. [, ]

DOTA-TZ-Bis-cyclo(RGDfK)

Compound Description: This compound is a dimeric construct featuring two cyclo(RGDfK) peptides linked by a triazine core and conjugated to a DOTA chelator. This design aims to improve integrin αvβ3 binding affinity and facilitate PET imaging. In vitro studies showed a bivalency effect, resulting in enhanced binding affinity compared to its monomeric counterpart. []

Relevance: This dimeric compound further emphasizes the strategy of utilizing multiple copies of the cyclo(RGDfK) motif, also present in Cyclo(-RGDfK) Trifluoroacetate, to enhance binding affinity and achieve more effective integrin targeting. []

Overview

Cyclo(-Arg-Gly-Asp-Phe-Lys) Trifluoroacetate, commonly referred to as cyclo(RGDfK) trifluoroacetate, is a cyclic peptide that plays a significant role in biomedical research, particularly in the fields of cancer therapy and tissue engineering. The compound is recognized for its ability to selectively bind to integrins, which are cell surface receptors that mediate various cellular processes including adhesion, migration, and proliferation. The specific sequence of amino acids in this compound enables it to target the αvβ3 integrin, which is often overexpressed in tumor cells.

Source and Classification

Cyclo(RGDfK) trifluoroacetate is synthesized from the linear RGD peptide sequence through cyclization techniques. It belongs to the class of cyclic peptides and is classified as an integrin antagonist due to its ability to inhibit integrin-mediated cell adhesion. The trifluoroacetate salt form is utilized for its stability and solubility in various solvents, making it a suitable candidate for experimental applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclo(RGDfK) trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a resin support. The process begins with the attachment of the first amino acid to the resin, followed by sequential coupling of protected amino acids using coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,1,3-tetramethyluronium hexafluorophosphate and N-hydroxybenzotriazole in dimethylformamide.

After the assembly of the linear peptide chain, cyclization occurs through a reaction that forms a covalent bond between the terminal amino acids. This step often requires specific conditions such as the use of coupling agents or catalysts to promote ring closure. Following cyclization, the peptide is cleaved from the resin using trifluoroacetic acid and purified through high-performance liquid chromatography (HPLC) to yield cyclo(RGDfK) trifluoroacetate in high purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of cyclo(RGDfK) trifluoroacetate consists of a cyclic pentapeptide with a specific arrangement of amino acids: arginine (Arg), glycine (Gly), aspartic acid (Asp), phenylalanine (Phe), and lysine (Lys). The cyclic nature enhances its stability and bioactivity compared to linear peptides.

  • Molecular Formula: C₁₉H₂₄N₄O₄
  • Molecular Weight: 372.42 g/mol
  • Structural Representation: The cyclic structure can be visualized as a loop formed by connecting the side chains of arginine and lysine residues, contributing to its conformational rigidity and binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

Cyclo(RGDfK) trifluoroacetate can undergo various chemical reactions that are critical for its functional applications. One notable reaction is its interaction with integrins on cell surfaces, facilitating cellular adhesion and migration. This binding is characterized by a high affinity due to the specific recognition between the RGD sequence and integrin receptors.

Additionally, cyclo(RGDfK) can participate in photolytic reactions where light exposure induces cleavage at specific bonds within the molecule, releasing free cyclo(RGDfK) for further biological interactions. Such reactions are essential for applications in controlled drug delivery systems where precise timing of release is crucial .

Mechanism of Action

Process and Data

The mechanism of action for cyclo(RGDfK) trifluoroacetate primarily involves its binding to αvβ3 integrins on target cells. Upon binding, it triggers downstream signaling pathways that promote cell adhesion, migration, and survival. This interaction not only facilitates normal physiological processes but also enhances therapeutic strategies by targeting tumor cells specifically.

Quantitative studies have demonstrated that cyclo(RGDfK) exhibits significant inhibitory effects on tumor growth by disrupting integrin-mediated signaling pathways. The binding affinity has been quantified using surface plasmon resonance techniques, indicating strong interactions with IC50 values in nanomolar ranges .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cyclo(RGDfK) trifluoroacetate exhibits several notable physical and chemical properties:

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Data on melting point varies; typically analyzed via differential scanning calorimetry.

These properties make it suitable for various laboratory applications including cell culture assays and drug formulation .

Applications

Scientific Uses

Cyclo(RGDfK) trifluoroacetate has diverse applications in scientific research:

  • Cancer Therapy: Utilized as a targeting ligand for drug delivery systems aimed at tumors expressing αvβ3 integrins.
  • Tissue Engineering: Employed in scaffolds to enhance cell adhesion and proliferation.
  • Diagnostic Imaging: Incorporated into imaging agents for enhanced visualization of tumors via positron emission tomography or magnetic resonance imaging.
  • Bioconjugation: Used in conjugation strategies to attach drugs or fluorescent markers to target cells selectively.

The versatility of cyclo(RGDfK) trifluoroacetate continues to facilitate advancements in therapeutic interventions and biomedical research .

Properties

Product Name

Cyclo(-RGDfK) Trifluoroacetate

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C29H42F3N9O9

Molecular Weight

717.7 g/mol

InChI

InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1

InChI Key

WHCQIPJAWCYHFT-HXSCNMCGSA-N

SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.